N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a butanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide typically involves the reaction of 4-(benzyloxy)aniline with 2-ethylhexylamine and butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to the active site of an enzyme, while the butanediamide moiety could influence the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: This compound shares the benzyloxyphenyl group but differs in the amide linkage and side chain.
N-(4-(benzyloxy)phenyl)-2-bromobenzamide: Similar in structure but contains a bromine atom, which can influence its reactivity and applications.
(4-benzyloxy)phenylacetic acid: Contains the benzyloxyphenyl group but has a carboxylic acid functional group instead of an amide.
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(2-ethylhexyl)butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-N'-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C25H34N2O3/c1-3-5-9-20(4-2)18-26-24(28)16-17-25(29)27-22-12-14-23(15-13-22)30-19-21-10-7-6-8-11-21/h6-8,10-15,20H,3-5,9,16-19H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
VNKKTCRIWHEBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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